molecular formula C19H12O5 B5507064 [3-(1-benzofuran-2-yl)-4-oxochromen-7-yl] acetate

[3-(1-benzofuran-2-yl)-4-oxochromen-7-yl] acetate

Cat. No.: B5507064
M. Wt: 320.3 g/mol
InChI Key: QFXMGXDJEBPJBD-UHFFFAOYSA-N
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Description

[3-(1-Benzofuran-2-yl)-4-oxochromen-7-yl] acetate: is a complex organic compound that features both benzofuran and chromone moieties. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1-benzofuran-2-yl)-4-oxochromen-7-yl] acetate typically involves multi-step organic reactions. One common approach is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran ring, followed by further functionalization to introduce the chromone moiety. The final step often involves acetylation to form the acetate ester.

Industrial Production Methods

Industrial production of such complex molecules usually involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Transition metal-catalyzed reactions and acid-base catalysis are commonly employed in the synthesis of benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

[3-(1-Benzofuran-2-yl)-4-oxochromen-7-yl] acetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

[3-(1-Benzofuran-2-yl)-4-oxochromen-7-yl] acetate: has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential as an antimicrobial, antioxidant, and anticancer agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of [3-(1-benzofuran-2-yl)-4-oxochromen-7-yl] acetate involves its interaction with specific molecular targets and pathways. The benzofuran and chromone moieties can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another compound with applications in dermatology.

    Angelicin: Known for its biological activities, including anticancer properties.

Uniqueness

This compound in various fields of research and its potential as a valuable compound in medicinal chemistry.

Properties

IUPAC Name

[3-(1-benzofuran-2-yl)-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O5/c1-11(20)23-13-6-7-14-17(9-13)22-10-15(19(14)21)18-8-12-4-2-3-5-16(12)24-18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXMGXDJEBPJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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